3,3a,4,5,6,7-Hexahydro-1-isopropyl-2H-inden-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves several synthetic routes. One common method includes the hydrogenation of 1-isopropyl-2H-inden-2-one under specific reaction conditions. Industrial production methods often involve catalytic hydrogenation using palladium or platinum catalysts at elevated temperatures and pressures to achieve high yields and purity .
Analyse Chemischer Reaktionen
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Wirkmechanismus
The mechanism of action of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one can be compared with similar compounds such as:
3,3a,4,5,6,7-hexahydro-1-methyl-2H-inden-2-one: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-ethyl-2H-inden-2-one: This compound has an ethyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-propyl-2H-inden-2-one: This compound has a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
84604-61-5 |
---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-propan-2-yl-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C12H18O/c1-8(2)12-10-6-4-3-5-9(10)7-11(12)13/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZOCHMVHSIBBHPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2CCCCC2CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.